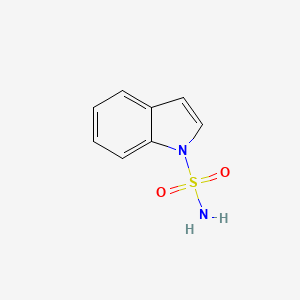
Indole-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-1-sulfonamide is a compound belonging to the class of indole derivatives, which are significant in both natural products and synthetic drugs. Indole derivatives are known for their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The indole moiety, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, is a crucial component in many pharmacologically active compounds .
Méthodes De Préparation
The synthesis of 1H-Indole-1-sulfonamide can be achieved through various methods. One common approach involves the reaction of indole with sulfonamide halides in the presence of a base such as trimethylamine . This method is straightforward and environmentally friendly. Another method involves the use of palladium-catalyzed reactions, such as the Larock indole synthesis, which allows for the formation of highly functionalized indole units . Industrial production methods often involve large-scale synthesis using these catalytic processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
1H-Indole-1-sulfonamide undergoes several types of chemical reactions, including:
Common reagents and conditions used in these reactions include trimethylamine, palladium catalysts, and various oxidizing and reducing agents. The major products formed from these reactions are often functionalized indole derivatives with enhanced biological activities.
Applications De Recherche Scientifique
1H-Indole-1-sulfonamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1H-Indole-1-sulfonamide involves its interaction with various molecular targets and pathways. The indole moiety allows the compound to bind to multiple receptors, leading to its diverse biological activities . For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, while its anticancer properties are linked to its interaction with cellular pathways involved in cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
1H-Indole-1-sulfonamide can be compared with other indole derivatives, such as:
1H-Indole-2-sulfonamide: Similar in structure but differs in the position of the sulfonamide group, leading to variations in biological activity.
1H-Indole-3-sulfonamide: Another derivative with the sulfonamide group at the C-3 position, known for its potent antimicrobial properties.
The uniqueness of 1H-Indole-1-sulfonamide lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C8H8N2O2S |
|---|---|
Poids moléculaire |
196.23 g/mol |
Nom IUPAC |
indole-1-sulfonamide |
InChI |
InChI=1S/C8H8N2O2S/c9-13(11,12)10-6-5-7-3-1-2-4-8(7)10/h1-6H,(H2,9,11,12) |
Clé InChI |
DAFLLGDLWPUZES-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CN2S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















